N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a hydroxyethyl group substituted with a furan-thiophene hybrid moiety. While direct data on this compound’s synthesis or activity is absent in the provided evidence, its structural analogs (e.g., benzothiazole carboxamides and hydroxyethyl-thiophene/furan derivatives) suggest applications in medicinal chemistry, particularly as multitargeted ligands or enzyme inhibitors .
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylfuran-2-yl)ethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-13(15-6-5-14(23-15)11-7-8-24-10-11)9-19-17(22)18-20-12-3-1-2-4-16(12)25-18/h1-8,10,13,21H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKJJMIISXYZEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CC=C(O3)C4=CSC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a derivative of thiophene. Thiophene derivatives are known to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry. They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer. .
Mode of Action
It is known that thiophene derivatives, which this compound is a part of, exhibit many pharmacological properties. For example, some thiophene derivatives are known to act as voltage-gated sodium channel blockers
Biological Activity
N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a unique structure that combines thiophene and furan rings with a benzo[d]thiazole moiety. The synthesis typically involves multi-step organic reactions, starting with the preparation of thiophene and furan intermediates, followed by their coupling to form the final product. Key steps include:
- Synthesis of Furan Intermediate : Reacting furan-2-carboxylic acid with dehydrating agents.
- Synthesis of Thiophene Intermediate : Similar reactions using thiophene-3-carboxylic acid.
- Coupling Reactions : Combining the intermediates under controlled conditions to yield the target compound.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. Its mechanism involves interaction with various molecular targets, potentially modulating pathways such as:
- MAPK/ERK Pathway : Involved in cell proliferation.
- PI3K/Akt Pathway : Plays a role in apoptosis.
- NF-κB Pathway : Associated with inflammation and cancer progression.
Case Study: Cytotoxicity Assays
In vitro studies have shown that the compound has significant cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| Human Colon Adenocarcinoma | 23.30 ± 0.35 |
| Human Melanoma | >1000 |
| Human Glioblastoma | <10 |
These results suggest that the compound may be a viable candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, outperforming some standard antibiotics.
Comparative Analysis
The activity of this compound can be compared with related compounds:
| Compound | Antimicrobial Activity | IC50 (µM) |
|---|---|---|
| N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-methoxybenzamide | Moderate | 50 |
| N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)-2-chlorobenzamide | High | 30 |
This comparison highlights the unique properties of our target compound, particularly its dual functionality as both an anticancer and antimicrobial agent .
The biological activity of this compound is attributed to its ability to bind specific enzymes and receptors. The compound's unique structure allows it to interact with:
- Enzymes : Such as kinases involved in cell signaling.
- Receptors : Potentially modulating their activity to influence cellular responses.
Molecular Targets
Research suggests that this compound may target proteins involved in critical biological processes, enhancing or inhibiting their functions depending on the context of use .
Future Directions
Given its promising biological activities, further research is warranted to explore:
- In Vivo Studies : To assess efficacy and safety in living organisms.
- Structure–Activity Relationship (SAR) : To optimize chemical modifications for enhanced potency.
- Clinical Trials : To evaluate therapeutic potential in humans.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzo[d]thiazole Derivatives
*Calculated based on structural formula.
Key Observations:
- The target compound’s thiophen-3-yl-furan linkage distinguishes it from analogs with thiophen-2-yl (e.g., ) or simpler aryl groups (e.g., naphthalene in ). This substitution may enhance π-π stacking or alter solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
